N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 4-chlorophenyl group. A 3-methylpyrazole moiety is attached at position 6, which is further linked to a 5-nitrofuran-2-carboxamide group.
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-3aH-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9,13H,1H3,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUDERYXKQRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC(=O)C4C=NN(C4=N3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure, which includes a pyrazolo-pyrimidine core and a nitrofuran moiety. The presence of the 4-chlorophenyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O₃ |
| Molecular Weight | 368.79 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. It is believed to inhibit specific enzymes and receptors that are critical for tumor growth and inflammatory responses. For instance:
- Inhibition of Kinases : The compound may inhibit protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Cyclooxygenase Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for similar compounds range from 0.01 µM to 0.73 µM, indicating potent activity against these lines .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation through COX inhibition, which is crucial in managing pain and inflammatory diseases.
Case Studies
- Study on Pyrazolo Derivatives : A study evaluated a series of pyrazolo derivatives for their anticancer activity against several cell lines. The findings indicated that modifications in the substituents significantly impacted the efficacy, with halogenated phenyl groups enhancing activity .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrazolo[3,4-d]pyrimidinone Derivatives
(a) N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide ()
- Key Differences :
- Substitution at position 1: 3-chlorophenyl vs. 4-chlorophenyl in the target compound.
- Carboxamide group: Trifluoromethyl benzamide vs. 5-nitrofuran-2-carboxamide .
- Implications: The 3-chlorophenyl substitution may alter steric interactions in receptor binding compared to the 4-chlorophenyl isomer .
(b) 2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide ()
Pyrazole-Linked Carboxamide Derivatives
(a) 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()
- Key Differences: Core structure: Pyrazole vs. pyrazolo[3,4-d]pyrimidinone. Substitutions: 2,4-Dichlorophenyl and pyridylmethyl vs. 4-chlorophenyl and nitrofuran.
- Implications: Dichlorophenyl groups increase lipophilicity but may raise toxicity concerns.
(b) Ethyl-4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
